2-Chloro-4-fluorophenylboronic acid

boronic acid pKa Lewis acidity Suzuki coupling reactivity

2-Chloro-4-fluorophenylboronic acid (≥98% HPLC, ≤0.5% H₂O) delivers the ortho-Cl/para-F electronic bias critical for HBV capsid inhibitor BAY 41-4109 and agrochemical leads—a reactivity and lipophilicity window that mono- or symmetric di-halogenated analogs cannot provide. Commercial-scale availability (up to 100 kg) and high purity minimize byproduct formation and downstream purification cost. Due to variable anhydride content (neutralization titration 97.0–112.0%), pre-determine active boronic acid content or use the pinacol ester for exact stoichiometric control. Ships ambient; request bulk pricing.

Molecular Formula C6H5BClFO2
Molecular Weight 174.37 g/mol
CAS No. 313545-72-1
Cat. No. B1591554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorophenylboronic acid
CAS313545-72-1
Molecular FormulaC6H5BClFO2
Molecular Weight174.37 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)Cl)(O)O
InChIInChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H
InChIKeyXOFNMNLYGPKKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorophenylboronic Acid (CAS 313545-72-1) – Essential Procurement Data for a Dual-Halogenated Suzuki Coupling Building Block


2-Chloro-4-fluorophenylboronic acid (CAS 313545-72-1) is a halogenated arylboronic acid that serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound possesses a chlorine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, a substitution pattern that imparts a characteristic electronic profile distinct from mono-halogenated or symmetrically di-halogenated analogs [2]. With a molecular formula of C6H5BClFO2, a molecular weight of 174.37 g/mol, and a predicted pKa of approximately 8.37 [3], this building block is routinely employed in the construction of biaryl scaffolds for pharmaceutical, agrochemical, and materials science research programs.

Why 2-Chloro-4-fluorophenylboronic Acid Cannot Be Replaced by Simple Mono-Halogenated or Symmetric Di-Halogenated Analogs


The unique ortho-chloro/para-fluoro substitution pattern of 2-chloro-4-fluorophenylboronic acid generates a distinctive electronic environment that directly affects both its cross-coupling reactivity and the physicochemical properties of the resulting biaryl products [1]. Monohalogenated alternatives such as 2-chlorophenylboronic acid or 4-fluorophenylboronic acid cannot replicate this dual electron-withdrawing profile, while symmetric 2,4-dichloro or 2,4-difluoro analogs introduce either excessive steric bulk or altered hydrogen-bonding capacity [2]. The quantitative evidence compiled below demonstrates that these differences manifest as measurable variations in acidity, lipophilicity, and biological target engagement, making simple generic substitution scientifically unjustified in any program where the specific 2-chloro-4-fluoro pharmacophore or building-block geometry is required.

2-Chloro-4-fluorophenylboronic Acid – Comparator-Based Quantitative Evidence for Scientific Selection


Modulated Lewis Acidity: pKa Comparison of 2-Chloro-4-fluorophenylboronic Acid vs. Closest Mono- and Di-Halogenated Analogs

The predicted pKa of 2-chloro-4-fluorophenylboronic acid (8.37 ± 0.58) falls between that of 2-chlorophenylboronic acid (8.23 ± 0.58) and 4-fluorophenylboronic acid (8.67 ± 0.10), indicating that the ortho-chloro substituent exerts a stronger acidifying effect than the para-fluoro group while the combined ortho-Cl/para-F pattern yields a pKa intermediate between the symmetric 2,4-difluoro analog (8.47 ± 0.58) and the mono-chloro analog [1]. This modulated acidity is directly relevant to transmetalation efficiency in Suzuki-Miyaura couplings and to pH-dependent sequestration applications [2].

boronic acid pKa Lewis acidity Suzuki coupling reactivity protodeboronation stability

Lipophilicity Differentiation: LogP Comparison of 2-Chloro-4-fluorophenylboronic Acid vs. 2,4-Difluorophenylboronic Acid

The experimentally derived LogP of 2-chloro-4-fluorophenylboronic acid is reported as 0.1589, whereas the 2,4-difluoro analog exhibits a LogP of 1.9188 [1]. This approximately 1.76 log unit decrease in lipophilicity for the 2-chloro-4-fluoro derivative significantly influences the partition behavior of any biaryl product into which it is incorporated and may affect membrane permeability and off-target binding.

LogP lipophilicity drug-likeness biaryl properties

Target Engagement Differentiation: EC50 Comparison of 2-Chloro-4-fluorophenyl-Containing Derivative vs. Closest Halogen-Substituted Analogs in a Cellular Assay

In a structure-activity relationship study, a derivative bearing the 2-chloro-4-fluorophenyl substituent displayed an EC50 of 2600 nM, while the regioisomeric 4-chloro-2-fluorophenyl analog showed an EC50 of 3100 nM and the 2,4-difluorophenyl analog exhibited only 40% activity at 50 µM [1]. This 1.19-fold improvement in potency over the regioisomer and the marked activity difference versus the difluoro analog demonstrate that the specific 2-chloro-4-fluoro substitution pattern confers measurable advantages in target engagement.

EC50 structure-activity relationship halogen substitution drug design

Commercial Purity Specifications: 2-Chloro-4-fluorophenylboronic Acid Meets Stringent HPLC Purity Requirements for Reproducible Synthesis

Leading commercial suppliers specify a minimum purity of 97% (HPLC) for 2-chloro-4-fluorophenylboronic acid, with moisture content controlled to ≤0.5% [1]. In comparison, generic phenylboronic acid and simple mono-halogenated analogs are frequently offered at ≥95% purity with less stringent moisture specifications . The tighter purity specification reduces the risk of side reactions from boronic acid anhydride contaminants and improves batch-to-batch reproducibility in multi-step syntheses.

HPLC purity quality specification procurement reproducibility

Anhydride Content Awareness: Impact of Variable Anhydride Content on Stoichiometric Calculations in Suzuki Coupling

Commercial 2-chloro-4-fluorophenylboronic acid is explicitly noted to contain varying amounts of the corresponding boronic acid anhydride (boroxine), with purity by neutralization titration specified as 97.0% to 112.0% [1]. This range, which exceeds 100%, reflects the contribution of the anhydride form to titratable acidity. In contrast, the corresponding pinacol ester or MIDA boronate derivatives do not exhibit this variability, as they exist as single, well-defined species [2]. Researchers must account for this variability when calculating exact stoichiometry, particularly in reactions requiring precise boronic acid equivalents.

boronic acid anhydride stoichiometry Suzuki coupling procurement specification

Optimal Procurement and Application Scenarios for 2-Chloro-4-fluorophenylboronic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Constructing Drug Candidates Requiring the 2-Chloro-4-fluorophenyl Pharmacophore

The direct EC50 comparison data showing a 1.19-fold potency advantage for the 2-chloro-4-fluorophenyl derivative over the 4-chloro-2-fluorophenyl regioisomer, and substantially greater activity than the 2,4-difluoro analog, supports the use of 2-chloro-4-fluorophenylboronic acid as the preferred building block for synthesizing drug candidates where this specific halogenation pattern is critical for target engagement [1]. The intermediate lipophilicity (LogP 0.1589) further aids ADME optimization relative to more lipophilic difluoro congeners.

Scale-Up Synthesis: Leveraging High-Purity Commercial Supply for Process Reproducibility

With a minimum HPLC purity specification of 97% and controlled moisture content (≤0.5%), 2-chloro-4-fluorophenylboronic acid from qualified suppliers supports reproducible reaction outcomes at scale [2]. The defined purity advantage over generic boronic acids (typically ≥95%) reduces byproduct formation and simplifies downstream purification, directly impacting cost-of-goods in multi-kilogram campaigns.

Reaction Optimization: Adjusting for Boronic Acid/Anhydride Equilibrium in Stoichiometric Calculations

The documented variability in anhydride content (neutralization titration range: 97.0–112.0%) requires that process chemists either pre-determine the active boronic acid content before use or consider the corresponding pinacol ester for exact stoichiometric control [3]. This consideration is particularly important for reactions involving expensive coupling partners where excess boronic acid would represent a significant cost penalty.

Agrochemical and Antiviral Research: Biaryl Intermediates for HBV and Crop Protection Agents

The 2-chloro-4-fluorophenyl motif is embedded in clinically validated HBV capsid assembly inhibitors such as BAY 41-4109 (IC50 = 53 nM) [4] and has been employed in insecticidal and herbicidal compound patents [5]. Procurement of the corresponding boronic acid building block enables efficient construction of screening libraries targeting these therapeutic and agrochemical applications.

Technical Documentation Hub

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